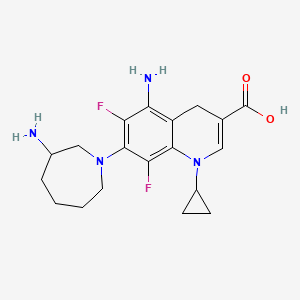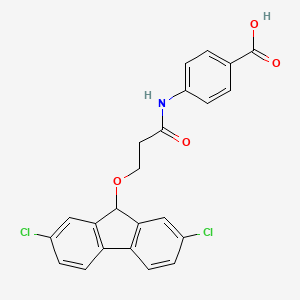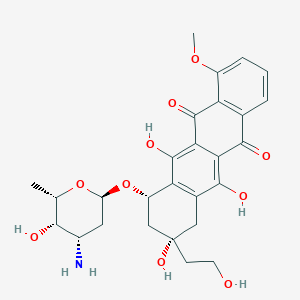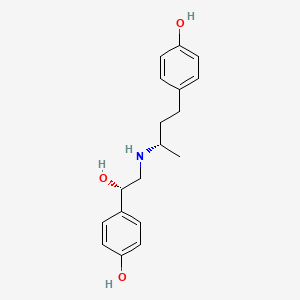![molecular formula C14H13F2N5O2S B1242231 methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)
methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-difluorophenyl)-5-[[[methylamino(sulfanylidene)methyl]hydrazinylidene]methyl]-4-pyrazolecarboxylic acid methyl ester is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The compound is involved in the synthesis of various N-substituted pyrazole derivatives. These derivatives are created through reactions with hydroxylamine and carbazate derivatives, yielding novel compounds with potential biological activities (Korkusuz & Yıldırım, 2010).
Synthesis of Pyrazole Derivatives
- Another study explores the formation of 1-amino-1H-pyrazole-4-carboxylic acid derivatives using a Fe(II)-catalyzed rearrangement of isoxazoles. This process involves creating pyrazole derivatives with potential pharmaceutical applications (Galenko et al., 2018).
Experimental and Theoretical Studies
- In a combined experimental and theoretical study, the focus is on the structural, spectral, and theoretical aspects of similar pyrazole-4-carboxylic acid derivatives. These studies provide insights into the physical and chemical properties of these compounds (Viveka et al., 2016).
Application in Coordination Chemistry
- The compound plays a role in the synthesis of Copper(II) complexes with methyl pyrazole-1-carbothioyl-amino propionate derivatives. These complexes have potential applications in coordination chemistry and materials science (Savel’eva et al., 2004).
Antimicrobial Evaluation
- Pyrazole integrated oxadiazoles, synthesized from similar pyrazole derivatives, have been evaluated for their antimicrobial properties. This highlights the potential use of these compounds in developing new antimicrobial agents (Ningaiah et al., 2014).
Inhibition of Plasmodium falciparum
- Certain pyrazole-4-carboxylates have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, indicating their potential use in antimalarial drug development (Vah et al., 2022).
Development of CB2 Selective Ligands
- Derivatives of benzofuro[3,2-c]pyrazole, synthesized from similar pyrazole structures, have been shown to possess high affinity for CB2 cannabinoid receptors, suggesting their use in the development of selective ligands for therapeutic purposes (Pinna et al., 2014).
Herbicidal Activity
- Diarylpyrazolecarboxylates, synthesized from similar pyrazole derivatives, have been investigated for their pre-emergent herbicidal activities against various weeds, highlighting their potential application in agriculture (Kudo et al., 1999).
properties
Molecular Formula |
C14H13F2N5O2S |
|---|---|
Molecular Weight |
353.35 g/mol |
IUPAC Name |
methyl 1-(2,4-difluorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13F2N5O2S/c1-17-14(24)20-18-7-12-9(13(22)23-2)6-19-21(12)11-4-3-8(15)5-10(11)16/h3-7H,1-2H3,(H2,17,20,24)/b18-7+ |
InChI Key |
CZWSVMYPLKKOOE-CNHKJKLMSA-N |
Isomeric SMILES |
CNC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |
SMILES |
CNC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |
Canonical SMILES |
CNC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |
solubility |
3.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)

![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)

![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)
![O2-[3-(trifluoromethyl)benzoyl]pyrazine-2-carbohydroximamide](/img/structure/B1242159.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[ethyl-(1-methylthieno[2,3-d]pyrimidin-1-ium-4-yl)amino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242162.png)
![4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1242163.png)
![(1-{3-[2-Fluoro-4-(imino-thiazolidin-3-yl-methyl)-benzoylamino]-2,2-dimethyl-pentanoyl}-piperidin-4-yl)-acetic acid ethyl ester](/img/structure/B1242164.png)

![1-[8-[2-(dimethylamino)ethyl]naphthalen-2-yl]-N-methylmethanesulfonamide](/img/structure/B1242167.png)


